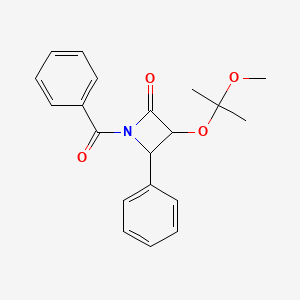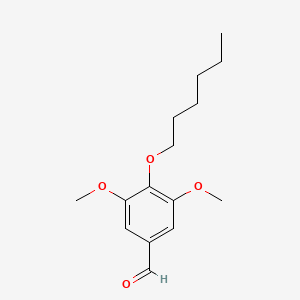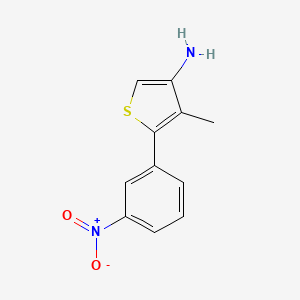
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde is a complex organic compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiochromene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction mixtures. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde include other thiochromene derivatives and sulfur-containing heterocycles. Examples include:
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups and heterocyclic framework makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10O3S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
2-(5-hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3S/c12-5-4-7-6-9(14)11-8(13)2-1-3-10(11)15-7/h1-3,5,7,13H,4,6H2 |
Clave InChI |
LMAUFIVWQOTBKF-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=CC=CC(=C2C1=O)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)



![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)

![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)

![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

